Deacetyl Vinorelbine-d3
Description
Structure
2D Structure
Properties
Molecular Formula |
C43H52N4O7 |
|---|---|
Molecular Weight |
736.9 g/mol |
IUPAC Name |
methyl (9R,11R,12R,19R)-12-ethyl-4-[(12S)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C43H52N4O7/c1-7-25-18-26-21-42(38(49)53-5,34-28(24-46(22-25)23-26)27-12-9-10-13-31(27)44-34)30-19-29-32(20-33(30)52-4)45(3)36-41(29)15-17-47-16-11-14-40(8-2,35(41)47)37(48)43(36,51)39(50)54-6/h9-14,18-20,26,35-37,44,48,51H,7-8,15-17,21-24H2,1-6H3/t26?,35-,36+,37+,40+,41?,42-,43?/m0/s1 |
InChI Key |
OBAOAFYUDIHEFP-CFQNGAHTSA-N |
Isomeric SMILES |
CCC1=CC2C[C@@](C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9[C@H]7[C@@](C=CC9)([C@H](C([C@@H]8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC |
Canonical SMILES |
CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies and Deuterium Incorporation
Chemical Synthesis Pathways for Deacetyl Vinorelbine-d3
The synthesis of this compound leverages the well-established semi-synthetic routes used for vinorelbine (B1196246), which involve the coupling of two key precursor alkaloids: catharanthine (B190766) and vindoline (B23647). nih.gov The process is adapted to incorporate deuterium (B1214612) atoms at specific, metabolically stable sites.
The primary goal of deuterium labeling is to introduce the isotope at a position that is not susceptible to exchange under biological conditions. nih.gov For this compound, a common and effective strategy is to target the methoxy (B1213986) group on the vindoline portion of the molecule. This is typically achieved late in the synthetic sequence to prevent the loss or scrambling of the deuterium label. The use of a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD₃I), allows for the specific introduction of a trideuteromethyl group. nih.gov This site-specific deuteration ensures the stability of the label and the reliability of the compound as an internal standard. researchgate.netd-nb.info
The synthesis begins with precursor compounds derived from catharanthine and vindoline. nih.gov Vinorelbine itself or a protected version can serve as a key intermediate. nih.gov A critical step is the deacetylation at the C4-position of the vindoline core to produce the "deacetyl" structure. researchgate.netnih.gov
A simplified reaction scheme can be conceptualized as follows:
Vindoline Modification : A vindoline derivative is prepared, often involving protective groups to isolate the target hydroxyl group.
Deacetylation : If starting with a precursor containing a C4-acetyl group, it is removed via hydrolysis to yield the deacetyl intermediate.
Deuterated Methylation : The phenolic hydroxyl group on the vindoline moiety is methylated using a deuterated reagent like iodomethane-d3 in the presence of a base.
Coupling : The resulting deuterated vindoline derivative is coupled with a catharanthine derivative to form the core structure of the final compound. nih.gov
Isotopic Enrichment and Purity Assessment in Research Batches
For this compound to be effective as an internal standard, both high isotopic enrichment and chemical purity are critical. nih.gov Isotopic enrichment, the percentage of molecules correctly labeled with three deuterium atoms, must be high (typically >98%) to avoid analytical interference. google.com Chemical purity is assessed to identify and quantify any non-target compounds. rsc.org
High-Performance Liquid Chromatography (HPLC) is a standard technique for determining chemical purity, while mass spectrometry is used to confirm isotopic enrichment. gd3services.com
Table 1: Quality Assessment Parameters for this compound
| Parameter | Analytical Method | Typical Specification |
| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | >95% |
| Isotopic Enrichment | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | >98% d₃ |
| Deuterium Incorporation | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Predominantly d₃ |
Structural Elucidation Techniques for Labeled Compounds in Research
Confirming the exact structure and the location of the deuterium atoms in this compound requires advanced analytical methods. d-nb.info A combination of spectroscopic techniques provides a comprehensive characterization of the labeled compound. acs.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for verifying the position of the deuterium label. semanticscholar.orgmdpi.com
¹H NMR (Proton NMR) : A successful deuteration is confirmed by the absence or significant reduction of the signal corresponding to the methoxy protons on the vindoline ring.
²H NMR (Deuterium NMR) : This technique directly detects the deuterium signal, confirming its presence at the expected chemical shift.
¹³C NMR (Carbon-13 NMR) : The carbon atom bonded to the trideuteromethyl group exhibits a distinctive splitting pattern (a triplet) due to coupling with deuterium, providing definitive proof of the C-D bonds.
Mass spectrometry (MS) is essential for confirming the molecular weight and isotopic distribution of the synthesized compound. rsc.orgplos.orgnih.gov High-resolution mass spectrometry (HRMS) provides an accurate mass measurement that can verify the elemental composition. rsc.org
In the mass spectrum of this compound, the molecular ion peak will be three mass units higher than that of its unlabeled counterpart. nih.gov The relative intensities of the signals for the unlabeled (d₀) and the desired deuterated (d₃) versions are used to calculate the isotopic enrichment with high precision. rsc.org
Compound Names Table
Advanced Analytical Methodologies Utilizing Deacetyl Vinorelbine D3
Role as an Internal Standard in Quantitative Bioanalysis
The primary function of Deacetyl Vinorelbine-d3 in a bioanalytical setting is to serve as an internal standard. Its structural and chemical similarity to the analyte of interest, 4-O-deacetylvinorelbine, and by extension, vinorelbine (B1196246) itself, makes it an ideal candidate to compensate for variability during sample processing and analysis. wuxiapptec.com
Principles of Stable Isotope Internal Standards in LC-MS/MS
The use of stable isotope-labeled internal standards (SIL-ISs) is widely regarded as the gold standard in quantitative LC-MS/MS bioanalysis. scispace.comnih.gov The fundamental principle lies in the near-identical physicochemical properties of the SIL-IS to the target analyte. wuxiapptec.com This similarity ensures that the internal standard and the analyte behave almost identically during sample preparation steps such as extraction, derivatization, and chromatography. wuxiapptec.comwaters.com
Key advantages of using a SIL-IS like this compound include:
Co-elution: The SIL-IS and the analyte ideally co-elute from the liquid chromatography column, meaning they experience the same matrix effects and ionization suppression or enhancement in the mass spectrometer's ion source. wuxiapptec.comwaters.comcerilliant.com
Correction for Variability: By adding a known concentration of the SIL-IS to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process, it can effectively correct for losses during extraction and inconsistencies in injection volume. wuxiapptec.comscispace.com
Improved Accuracy and Precision: The ratio of the analyte's response to the internal standard's response is used for quantification, which significantly improves the accuracy and precision of the results by normalizing fluctuations. wuxiapptec.com
While SIL-ISs are preferred, it is important to note that deuterium-labeled compounds may occasionally exhibit slightly different retention times compared to the non-labeled analyte. scispace.comnih.gov However, for most applications, the benefits of using a SIL-IS far outweigh these potential minor discrepancies.
Applications in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
This compound has been successfully employed as an internal standard in several validated LC-MS/MS methods for the simultaneous determination of vinorelbine and its primary active metabolite, 4-O-deacetylvinorelbine, in biological matrices such as human and mouse plasma. nih.govresearcher.life
In a notable study, a sensitive and efficient LC-MS/MS assay was developed where plasma samples were prepared by protein precipitation with a solution containing vinorelbine-d3. nih.govresearcher.life The chromatographic separation was achieved on a C18 column with a run time of only 5 minutes, making it suitable for high-throughput analysis. nih.govresearcher.life This method demonstrated the ability to accurately quantify both vinorelbine and 4-O-deacetylvinorelbine over a specified concentration range. nih.govresearcher.life
Another highly sensitive method for the quantification of various vinca (B1221190) alkaloids, including vinorelbine and 4-O-deacetylvinorelbine, in human plasma also utilized deuterated isotopes as internal standards. nih.govresearchgate.net This method involved liquid-liquid extraction and achieved a 5-minute chromatographic run time. nih.govresearchgate.net The use of a deuterated internal standard was integral to the method's success in pharmacokinetic studies. nih.govresearchgate.net
The following table summarizes typical parameters from a research assay utilizing a deuterated internal standard for the analysis of vinorelbine and its metabolite.
| Parameter | Value |
| Analytes | Vinorelbine, 4-O-deacetylvinorelbine |
| Internal Standard | Vinorelbine-d3 |
| Biological Matrix | Human and Mouse Plasma |
| Sample Preparation | Protein Precipitation |
| Chromatography Column | Xbridge C18, 50 x 2.1 mm i.d. |
| Mobile Phase | 1 mM ammonium (B1175870) acetate-ammonia buffer pH 10.5-acetonitrile-methanol (28:12:60, v/v/v) |
| Flow Rate | 0.4 mL/min |
| Run Time | 5 min |
| Detection | Tandem Mass Spectrometry (Heated Electrospray Ionization) |
| Data derived from a high-performance liquid chromatography/tandem mass spectrometry assay for the simultaneous determination of vinorelbine and its metabolite 4-O-deacetylvinorelbine. nih.govresearcher.life |
Method Development and Validation Parameters for Research Assays
The development and validation of a bioanalytical method are critical to ensure its reliability and reproducibility for research purposes. The use of this compound as an internal standard plays a key role in meeting the stringent requirements of method validation guidelines. pnrjournal.comresearchgate.net
Assessment of Selectivity and Specificity
Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, and matrix components. sci-hub.se Specificity is a measure of how effectively the method can detect the analyte without interference from these other substances. nih.gov
In LC-MS/MS methods utilizing this compound, selectivity is assessed by analyzing blank matrix samples from multiple sources to check for any interfering peaks at the retention times of the analyte and the internal standard. sci-hub.se The absence of significant interference ensures that the detected signal is solely from the compound of interest, leading to accurate quantification. nih.govsci-hub.se For example, a validation study for the quantification of vinorelbine and 4-O-deacetylvinorelbine evaluated selectivity and specificity as part of its validation process. nih.gov
Evaluation of Linearity and Calibration Range
Linearity demonstrates that the response of the analytical method is directly proportional to the concentration of the analyte over a specific range. researchgate.net The calibration range is the interval between the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ) for which the method is shown to be accurate, precise, and linear. mdpi.com
To establish linearity, a calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard (this compound) peak area against the known concentrations of the analyte. researchgate.net A linear regression analysis is then performed, and the correlation coefficient (r²) is expected to be close to 1.000. researchgate.net
Research assays for vinorelbine and its metabolites have demonstrated linearity over various concentration ranges. For instance, one LC-MS/MS method established a calibration range from 0.025 to 10 ng/mL for vinorelbine and 4-O-deacetylvinorelbine. nih.gov Another method for vinorelbine and its metabolite had a linear range up to 25 ng/mL with a correlation coefficient (R²) of ≥ 0.994. nih.gov A different assay quantified both compounds from 0.1 to 100 ng/mL. nih.gov
The table below presents linearity data from a representative bioanalytical method for vinorelbine.
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Vinorelbine | 5 - 750 | > 0.9998 |
| 4-O-deacetylvinorelbine | 0.025 - 10 | Not Specified |
| Vinorelbine | 0.1 - 100 | Not Specified |
| Vinorelbine | up to 25 | ≥ 0.994 |
| Data compiled from various validated bioanalytical methods. nih.govnih.govresearchgate.netnih.gov |
Precision and Accuracy Characterization in Research Matrices
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample, while accuracy refers to the closeness of the mean test results to the true or accepted reference value. sci-hub.se Both are critical for ensuring the reliability of a bioanalytical method. pnrjournal.com
Precision and accuracy are typically evaluated at multiple concentration levels, including the LLOQ, low, medium, and high quality control (QC) samples. sci-hub.se Intra-assay (within-run) and inter-assay (between-run) precision and accuracy are determined. nih.gov Generally, the precision (expressed as the coefficient of variation, CV) should not exceed 15% (20% at the LLOQ), and the accuracy (expressed as the percent difference from the nominal concentration) should be within ±15% (±20% at the LLOQ). mdpi.com
In a study quantifying vinorelbine and 4-O-deacetylvinorelbine, the intra- and inter-assay bias and precision were within ±12.4% and ≤10.6%, respectively, demonstrating excellent method performance. nih.gov Another LC-MS/MS method for these analytes reported intra- and inter-assay precision of ≤11.6% and ≤10.4%, with accuracy ranging from -8.7% to 10.3% for vinorelbine and -10.0% to 7.4% for its metabolite. nih.gov
The following table provides an example of precision and accuracy data from a validated method.
| Analyte | Concentration Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Bias) |
| Vinorelbine | Multiple QC levels | ≤ 11.6 | ≤ 10.4 | -8.7 to 10.3 |
| 4-O-deacetylvinorelbine | Multiple QC levels | ≤ 11.6 | ≤ 10.4 | -10.0 to 7.4 |
| Data from a rapid LC-MS/MS method for the quantification of vinorelbine and 4-O-deacetylvinorelbine. nih.gov |
Matrix Effect and Recovery Investigations
In the realm of bioanalysis, particularly when employing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the matrix effect and recovery are pivotal parameters that determine the reliability of a method. The matrix effect refers to the alteration of ionization efficiency by co-eluting endogenous components of the biological sample, which can lead to either suppression or enhancement of the analyte signal. Recovery, on the other hand, quantifies the efficiency of the extraction process.
The use of a stable isotope-labeled internal standard, such as this compound, is instrumental in compensating for these phenomena. Because the internal standard and the analyte, 4-O-deacetylvinorelbine, are chemically and physically similar, they are affected by the matrix in a comparable manner. uu.nl
Table 1: Matrix Effect and Recovery Data
| Analyte | Mean Extraction Recovery | Matrix Effect / Internal Standardized Matrix Factor |
|---|---|---|
| 4-O-deacetylvinorelbine | 128% - 146% umcutrecht.nl | 0.889 - 1.04 umcutrecht.nl |
| Vinorelbine and 4-O-deacetylvinorelbine | 62.07% - 105.46% researchgate.netresearchgate.net | 93.67% - 105.87% researchgate.netresearchgate.net |
Analytical Stability Studies in Biological Research Samples
Ensuring the stability of an analyte in a biological matrix under various conditions is fundamental to obtaining reliable data in pharmacokinetic studies. Stability studies for Deacetyl Vinorelbine and its deuterated internal standard are conducted to evaluate their integrity during sample collection, processing, and storage.
Studies have investigated the stability of Vinorelbine and its metabolites under different conditions:
Freeze-Thaw Stability: Analytes are subjected to multiple cycles of freezing and thawing to mimic conditions during sample handling. Research indicates that 4-O-deacetylvinorelbine is stable for at least three freeze-thaw cycles. umcutrecht.nl
Short-Term/Bench-Top Stability: This assesses the stability of the analyte at room temperature for a specified period. 4-O-deacetylvinorelbine has been found to be stable for at least 6 hours at ambient temperature. umcutrecht.nl
Long-Term Stability: The stability of the analyte is evaluated under long-term storage conditions, typically at -20°C or -80°C. One study demonstrated that 4-O-deacetylvinorelbine was stable in plasma at -70°C for 9.1 months. umcutrecht.nl Another study reported stability of biological samples stored at -80°C for over two years. nih.gov
Post-Preparative Stability: This evaluates the stability of the processed sample (e.g., in the autosampler). The final extracts of 4-O-deacetylvinorelbine have been shown to be stable for 7 days at 2–8 °C. umcutrecht.nl
Table 2: Stability of 4-O-deacetylvinorelbine in Human Plasma
| Stability Condition | Duration | Finding |
|---|---|---|
| Freeze/Thaw Cycles | 3 cycles umcutrecht.nl | Stable umcutrecht.nl |
| Ambient Temperature | 6 hours umcutrecht.nl | Stable umcutrecht.nl |
| Long-Term Storage at -70°C | 9.1 months (273 days) umcutrecht.nl | Stable umcutrecht.nl |
| Long-Term Storage at -80°C | > 2 years nih.gov | Stable nih.gov |
Sample Preparation Techniques in Research Bioanalysis
The goal of sample preparation is to extract the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. The choice of technique depends on the analyte's properties, the biological matrix, and the analytical method used.
Protein Precipitation Methodologies
Protein precipitation (PPT) is a widely used, simple, and rapid method for sample cleanup. nih.gov It involves adding a water-miscible organic solvent, such as acetonitrile (B52724) or methanol, to the plasma or blood sample to denature and precipitate proteins. uu.nlnih.gov
In one method, a 50 μL plasma sample was treated with an acetonitrile-methanol (1:1, v/v) mixture containing Vinorelbine-d3 as the internal standard. researchgate.netnih.gov This approach is favored for its efficiency and suitability for high-throughput analysis. researchgate.net However, a potential drawback of PPT is that it may not remove all matrix components, which can lead to significant matrix effects. uu.nl The use of a robust HPLC column and a stable isotopically labeled internal standard like Vinorelbine-d3 can mitigate these issues. uu.nl
Liquid-Liquid Extraction Optimization
Liquid-liquid extraction (LLE) is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. researchgate.netnih.gov
For the analysis of Vinorelbine and its metabolites, a one-step LLE with tert-butyl methyl ether (TBME) has been successfully employed. researchgate.netnih.gov Another method utilized diethyl ether for extraction from blood and urine, followed by a back-extraction into an acidic solution. nih.gov LLE often provides a cleaner extract compared to protein precipitation, resulting in reduced matrix effects. researchgate.net The efficiency of LLE can be optimized by adjusting the pH of the aqueous phase and selecting an appropriate organic solvent. nih.gov
Solid-Phase Extraction Applications
Solid-phase extraction (SPE) is a highly selective sample preparation technique that separates components of a mixture based on their physical and chemical properties. The sample is passed through a solid sorbent, which retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a suitable solvent.
While specific applications of SPE for this compound were not detailed in the provided search results, the technique is commonly used for the analysis of similar compounds. mdpi.com Reversed-phase sorbents like C8 and C18 are frequently used. mdpi.com The optimization of SPE involves selecting the appropriate sorbent, conditioning solvents, wash solutions, and elution solvents to achieve high recovery and a clean extract. mdpi.com Given the complexity of biological matrices, SPE can offer significant advantages in terms of selectivity and removal of interfering components. mdpi.com
Table 3: Compound Names
| Compound Name |
|---|
| 4-O-deacetylvinorelbine |
| Deacetyl Vinorelbine |
| This compound |
| Vinorelbine |
| Vinorelbine-d3 |
| Acetonitrile |
| Methanol |
| Tert-butyl methyl ether |
Applications in Drug Metabolism Research
Elucidation of Vinorelbine (B1196246) Metabolic Pathways Using Labeled Analogues
Stable isotope tracing is a direct method to investigate the speed and pathways of cellular building block synthesis, such as amino acids and nucleotides. nih.gov
Deacetylvinorelbine has been identified as the principal metabolite of vinorelbine in humans. drugbank.compfizer.com This active metabolite has demonstrated antitumor activity comparable to its parent compound, vinorelbine. drugbank.compfizer.com Alongside Deacetylvinorelbine, other minor metabolites have been identified, including 20'-hydroxyvinorelbine and vinorelbine 6'-oxide. drugbank.compharmgkb.org The metabolism of vinorelbine primarily occurs in the liver. ontosight.ai
A high-performance liquid chromatography (HPLC) method has been developed for the simultaneous quantification of vinorelbine and its active metabolite, 4-O-deacetyl vinorelbine, in human biological fluids. nih.gov This method has proven to be robust over the last decade, with the analysis of approximately 7000 samples during the clinical development of intravenous and oral vinorelbine formulations. nih.gov
The use of deuterated isotopes, such as in Deacetylvinorelbine-d3, offers significant advantages in metabolic research. Replacing hydrogen with deuterium (B1214612) at specific carbon-hydrogen bonds can alter the metabolic stability of a compound, a phenomenon known as the deuterium kinetic isotope effect (DKIE). This substitution can lead to reduced clearance, a prolonged half-life, and increased systemic exposure of a drug.
This technique allows for the precise tracking of metabolic pathways and can help in understanding the formation of various metabolites. nih.gov By introducing a deuterated tracer, researchers can follow its transformation within a biological system, providing detailed information about metabolic activity. nih.govnih.gov For instance, when deuterium is present at the methylene (B1212753) carbon of an N-ethyl group, N-deethylation can be decreased. nih.gov This approach is invaluable for identifying sites of metabolism and assessing the potential for metabolic switching. nih.gov
In Vitro Metabolic Studies and Enzyme Kinetics
In vitro models are essential for investigating the metabolic fate of drug candidates and are preferred for their cost-effectiveness and high-throughput capabilities in preclinical screening. dls.com
Liver microsomes are a key in vitro tool for studying drug metabolism as they are an enriched source of cytochrome P450 (CYP) and flavin monooxygenase (FMO) enzymes. oyc.co.jp These subcellular fractions are prepared from the liver through homogenization and ultracentrifugation. oyc.co.jp
Incubation of vinorelbine with human liver microsomes has been instrumental in identifying the enzymes responsible for its metabolism. nih.gov Such studies have shown that the biotransformation of vinorelbine involves both a saturable and a nonsaturable process. nih.gov The formation of 4'-O-deacetylvinorelbine has been observed to be significantly increased in the liver microsomes of certain knockout mouse models, indicating the involvement of enzymes other than CYP3A in this specific metabolic step. nih.gov
Table 1: General Protocol for Liver Microsome Incubation
| Step | Procedure |
| 1. | Thaw liver microsomes. |
| 2. | Prepare a reaction mixture containing the test compound (e.g., Vinorelbine) and buffer. |
| 3. | Add a cofactor regenerating system (e.g., NADPH regenerating system). |
| 4. | Initiate the reaction by adding NADPH. |
| 5. | Incubate at 37°C with gentle agitation. |
| 6. | Terminate the reaction with an organic solvent. |
| 7. | Centrifuge to separate the protein pellet from the supernatant. |
| 8. | Analyze the supernatant for metabolites using analytical methods like HPLC-MS/MS. |
This is a generalized protocol and specific conditions may vary. oyc.co.jp
Primary human hepatocytes are considered the gold standard in vitro model for studying in vivo metabolic processes due to their expression of a wide range of drug-metabolizing enzymes. dls.com However, the limited availability and short-term viability of these cells in traditional 2D cultures can be a drawback. nih.govmdpi.com
To overcome these limitations, various hepatocyte culture models have been developed, including collagen sandwich cultures and three-dimensional (3D) spheroid cultures, which can maintain metabolic capacity for extended periods. nih.govmdpi.com These models are valuable for long-term studies of drug metabolism and toxicity. nih.govmdpi.com For example, 3D cultures of primary human hepatocytes have been shown to maintain the functional characteristics of the human liver for at least 35 days. mdpi.com
The metabolism of vinorelbine is primarily mediated by the cytochrome P450 enzyme system in the liver, with the CYP3A subfamily playing a major role. drugbank.compfizer.comontosight.ai Specifically, CYP3A4 has been identified as the main enzyme responsible for the hepatic metabolism of vinorelbine. pharmgkb.orgnih.govpsu.edu
Studies using cDNA-expressed human cytochrome P450s have shown that both CYP3A4 and CYP3A5 are capable of oxidizing vinorelbine. nih.govresearchgate.net While both enzymes show similar efficiency in metabolizing vinorelbine in recombinant systems, studies with human liver microsomes indicate that CYP3A4 activity is highly correlated with the intrinsic clearance of vinorelbine metabolism. nih.govresearchgate.netnih.gov There was no significant difference in intrinsic clearance between high and low expressers of CYP3A5, suggesting that the polymorphic expression of CYP3A5 may have a minimal effect on the systemic clearance of vinorelbine. nih.govresearchgate.netnih.gov However, it is noteworthy that for the related vinca (B1221190) alkaloid, vincristine, CYP3A5 is nine-fold more efficient at metabolism than CYP3A4 in vitro. nih.govresearchgate.net
Table 2: Michaelis-Menten Constants for Vinorelbine Metabolism by CYP3A4 and CYP3A5
| Enzyme | Km (μM) | Vmax (pmol/min/pmol) |
| CYP3A4 + b5 | 2.6 | 1.4 |
| CYP3A5 + b5 | 3.6 | 1.4 |
Data from in vitro studies using cDNA-expressed human cytochrome P450s co-expressed with cytochrome b5. nih.govresearchgate.netnih.gov
Preclinical Pharmacokinetic and Disposition Studies
Preclinical investigations into the pharmacokinetics (what the body does to a drug) and disposition (absorption, distribution, metabolism, and excretion) of Vinorelbine and its active metabolite rely heavily on accurate measurement techniques. Deacetyl Vinorelbine-d3 is instrumental in these studies, providing the analytical rigor needed to quantify the formation and fate of 4'-O-deacetylvinorelbine in various biological systems.
In preclinical research, in vivo studies using animal models such as mice and rats are essential for understanding how a drug and its metabolites behave in a whole-organism system. nih.govhres.ca In these studies, after administering Vinorelbine to the animals, biological samples like plasma and tissue are collected. prinsesmaximacentrum.nlnih.gov To accurately measure the concentration of the metabolite 4'-O-deacetylvinorelbine, this compound is added to these samples as an internal standard before analysis by LC-MS/MS. prinsesmaximacentrum.nlnih.gov This methodology has been successfully applied to pharmacokinetic studies in mouse models. prinsesmaximacentrum.nlnih.gov
The high sensitivity of these LC-MS/MS methods allows for quantification over a wide concentration range, which is critical for characterizing the pharmacokinetic profile. prinsesmaximacentrum.nl For example, a validated method demonstrated the ability to quantify 4'-O-deacetylvinorelbine in a range from 0.025 to 10 ng/mL in plasma. prinsesmaximacentrum.nl Such precise measurements are vital for determining key pharmacokinetic parameters for the active metabolite, 4'-O-deacetylvinorelbine.
Table 1: Example Parameters of a Validated LC-MS/MS Assay Using a Deuterated Internal Standard for Vinorelbine Metabolite Quantification
| Parameter | Finding for 4-O-deacetylvinorelbine | Citation |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | nih.govresearchgate.net |
| Linearity Range | 0.05 - 25 ng/mL | nih.govresearchgate.net |
| Intra-assay Precision | ≤ 10.4% | nih.gov |
| Inter-assay Precision | ≤ 11.6% | nih.gov |
| Accuracy Range | -10.0% to 7.4% | nih.gov |
Understanding the rate at which a parent drug is converted to its metabolites and how quickly those metabolites are cleared from the body is a cornerstone of drug metabolism studies. The data generated using this compound as an internal standard allows for the precise calculation of formation and clearance rates of 4'-O-deacetylvinorelbine. drugbank.com
Determining where a drug and its metabolites accumulate in the body is crucial for identifying target organs for efficacy and potential toxicity. Studies in rats have shown that after intravenous administration, Vinorelbine-related radioactivity is widely distributed. nih.govwindows.net The highest concentrations are typically found in organs of elimination like the liver and kidneys, as well as in the spleen, lungs, and thymus. nih.govsci-hub.se Conversely, minimal amounts are detected in the central nervous system. tga.gov.au
To specifically quantify the concentration of the 4'-O-deacetylvinorelbine metabolite in these various tissues, this compound is used as the internal standard during sample analysis. nih.gov This involves homogenizing the collected tissue, extracting the compounds, and analyzing the extract using LC-MS/MS. This technique allows for the determination of tissue-to-plasma concentration ratios, providing a clear picture of the metabolite's distribution profile. nih.govnih.gov In a preclinical model of breast cancer brain metastases in mice, this approach was used to assess drug exposure in both brain and systemic tumors, revealing restricted delivery into brain tissue. nih.govnih.gov
Table 2: Observed Tissue Distribution of Vinorelbine-Related Compounds in Rats
| Tissue | Relative Concentration | Citation |
| Liver | High | nih.govhres.ca |
| Kidneys | High | nih.govhres.ca |
| Lungs | High | nih.govtga.gov.au |
| Spleen | High | sci-hub.se |
| Thymus | High | sci-hub.se |
| Brain | Minimal | nih.govhres.ca |
Emerging Research Frontiers and Future Directions
Integration with Omics Research: Metabolomics and Proteomics
In the fields of metabolomics and proteomics, which involve the comprehensive study of metabolites and proteins, Deacetyl Vinorelbine-d3 serves as a vital internal standard for mass spectrometry (MS) based analyses. clearsynth.comscioninstruments.com The goal of these "omics" studies is often to obtain a snapshot of the biochemical status of a biological system and understand how it responds to stimuli, such as drug treatment. mdpi.com
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative analysis. researchgate.net Because it is chemically identical to the endogenous metabolite (Deacetyl Vinorelbine), it co-elutes during chromatographic separation and experiences similar ionization effects in the mass spectrometer. texilajournal.com However, its slightly higher mass, due to the presence of three deuterium (B1214612) atoms, allows it to be distinguished from the non-labeled analyte. scioninstruments.com This approach corrects for variability during sample preparation and analysis, leading to highly accurate quantification of Deacetyl Vinorelbine (B1196246) levels in complex biological matrices like plasma or tissue extracts. clearsynth.comtexilajournal.com
By accurately measuring this key metabolite, researchers can correlate its concentration with broader changes in the metabolome and proteome, providing insights into the pathways affected by Vinorelbine treatment. mdpi.commdpi.com
Table 1: Role of this compound in Omics Workflow
| Research Phase | Role of Deacetyl Vinorelbine | Function of this compound | Analytical Technique |
|---|---|---|---|
| Metabolite Profiling | Key analyte reflecting Vinorelbine metabolism. | Internal standard for absolute quantification. | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Pathway Analysis | Indicator of metabolic pathway activity (e.g., CYP3A4). | Ensures accurate measurement to correlate with other metabolic changes. | Stable Isotope-Resolved Metabolomics (SIRM) |
| Proteomic Correlation | A metabolic variable to correlate with protein expression changes. | Provides reliable quantitative data for robust statistical correlation. | LC-MS/MS (for both proteomics and metabolomics) |
Potential for Biomarker Discovery in Preclinical Research
The precise quantification of drug metabolites is a cornerstone of biomarker discovery in preclinical settings. drugtargetreview.com A biomarker can be an indicator of disease state, treatment response, or drug toxicity. This compound is instrumental in research aimed at determining whether the concentration of its non-labeled analog, Deacetyl Vinorelbine, could serve as a predictive biomarker for the efficacy or toxicity of Vinorelbine therapy. researchgate.net
In preclinical models, researchers can administer Vinorelbine and use this compound as an internal standard to measure the resulting levels of the Deacetyl Vinorelbine metabolite. nih.gov These levels can then be correlated with treatment outcomes, such as tumor shrinkage or signs of toxicity. researcher.life If a strong correlation is found, Deacetyl Vinorelbine could be investigated as a pharmacodynamic biomarker. Stable isotope dilution strategies are targeted approaches where an isotopic standard of known concentration is added to a biological sample prior to MS analysis. nih.gov
Table 2: Steps in Preclinical Biomarker Discovery
| Step | Objective | Contribution of this compound |
|---|---|---|
| 1. Hypothesis Generation | Propose that Deacetyl Vinorelbine levels correlate with clinical outcome. | Enables the design of experiments requiring accurate metabolite measurement. |
| 2. Preclinical Model Testing | Administer Vinorelbine to animal models and collect biological samples. | Used as an internal standard to quantify Deacetyl Vinorelbine in samples. |
| 3. Data Correlation | Statistically analyze the relationship between metabolite levels and biological effects. | Ensures the quantitative data is reliable, leading to valid correlations. |
| 4. Biomarker Validation | Confirm the predictive value of the metabolite in larger or different model systems. | Provides the consistent and reproducible measurements needed for validation studies. clearsynth.com |
Advanced Imaging Applications Using Labeled Metabolites (Non-Clinical)
While this compound is primarily used for quantitative analysis in homogenized samples, the principles of stable isotope labeling are foundational to advanced non-clinical imaging techniques. One such technique is Mass Spectrometry Imaging (MSI), which allows for the visualization of the spatial distribution of molecules within a thin tissue section.
In a potential MSI application, this compound could be applied to the tissue section as an internal standard. This would allow for the relative quantification and mapping of the unlabeled Deacetyl Vinorelbine metabolite directly within the tissue architecture. This could reveal, for instance, whether the metabolite accumulates preferentially in tumor tissue versus surrounding healthy tissue, providing critical information about drug distribution and metabolism at a microscopic level.
Separately, deuterium labeling is used in a technique known as Deuterium Metabolic Imaging (DMI). ismrm.org In DMI, a deuterated substrate (like deuterated glucose) is administered, and its metabolic fate is tracked in vivo using magnetic resonance imaging (MRI) to map metabolic pathways. ismrm.orgbohrium.com While this specific application has not been documented for this compound, it highlights the expanding role of deuterated compounds in non-invasive, non-clinical imaging. nih.gov
Methodological Advancements in Isotopic Labeling and Detection
The utility of this compound is underpinned by advancements in both the synthesis of isotopically labeled compounds and their detection.
Isotopic Labeling: The synthesis of deuterated compounds involves replacing one or more hydrogen atoms with deuterium, a stable (non-radioactive) isotope of hydrogen. researchgate.net This can be achieved through various chemical methods, such as starting with a commercially available deuterated precursor or using isotope exchange processes. hyphadiscovery.comnih.gov The key is to place the deuterium atoms at a position on the molecule that is not subject to metabolic exchange, ensuring the label remains stable. The C-D bond is stronger than the C-H bond, which can sometimes slow metabolism at the site of deuteration, a phenomenon known as the kinetic isotope effect. researchgate.net
Detection Methods: The analysis of deuterated standards alongside their endogenous counterparts has been revolutionized by the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS). nih.gov
Liquid Chromatography (LC): Separates the complex mixture of molecules in a biological sample before they enter the mass spectrometer.
Tandem Mass Spectrometry (MS/MS): This highly sensitive and specific technique can distinguish between Deacetyl Vinorelbine and this compound based on their mass-to-charge ratio. scioninstruments.com It provides an exceptional signal-to-noise ratio, allowing for the detection of very low concentrations of the metabolite. researchgate.net High-resolution mass spectrometry (HRMS) can further enhance specificity by differentiating between isotopologues (molecules differing only in their isotopic composition). acs.org
Table 3: Comparison of Analytical Techniques
| Technique | Principle | Advantage for Labeled Compounds |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Physical separation based on chemical properties. | Separates analyte/standard from matrix interferences. |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement. | Unambiguously distinguishes between the d3-labeled standard and the unlabeled analyte. acs.org |
| Tandem Mass Spectrometry (MS/MS) | Selective fragmentation and detection of specific ions. | Extremely high sensitivity and specificity, minimizing background noise. tandfonline.com |
Role in Mechanistic Investigations Beyond Basic Metabolism
This compound is a critical tool for investigating the fundamental mechanisms of Vinorelbine's action and metabolism, particularly the role of specific enzymes. The metabolism of Vinorelbine to Deacetyl Vinorelbine is primarily mediated by the cytochrome P450 enzyme CYP3A4. nih.govresearchgate.net
By using this compound to accurately quantify the formation of the metabolite, researchers can conduct in vitro experiments to:
Determine Enzyme Kinetics: Precisely measure the rate at which different CYP3A isozymes (like CYP3A4 and CYP3A5) produce Deacetyl Vinorelbine. nih.gov
Investigate Drug-Drug Interactions: Assess how other drugs might inhibit or induce CYP3A4 activity by measuring the change in Deacetyl Vinorelbine production. nih.gov
Explore Pharmacogenomics: Study how genetic variations in the CYP3A4 gene affect an individual's ability to metabolize Vinorelbine, potentially explaining differences in patient responses.
These mechanistic studies are crucial for understanding the factors that influence the therapeutic efficacy and safety profile of Vinorelbine, moving beyond a simple description of its metabolic pathway.
Challenges and Considerations in Research Applications
Isotope Effects on Enzyme Kinetics and Reaction Mechanisms
The substitution of hydrogen with its heavier isotope, deuterium (B1214612), is the defining characteristic of Deacetyl Vinorelbine-d3. This isotopic substitution can lead to a phenomenon known as the kinetic isotope effect (KIE), which is a change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org The KIE arises because the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond. taylorandfrancis.com Consequently, more energy is required to break a C-D bond, which can slow down a reaction if this bond cleavage is the rate-determining step. taylorandfrancis.comnih.gov
In the context of drug metabolism, where enzymes like the cytochrome P450 (CYP) family catalyze the oxidation of drug molecules, C-H bond cleavage is often a critical step. nih.gov If the deuterium atoms in this compound are located at a site of metabolic oxidation, the rate of its metabolism could be slower than that of its non-deuterated counterpart, Deacetyl Vinorelbine (B1196246). This effect is known as a primary deuterium KIE and its observation provides strong evidence that C-H bond abstraction is a rate-limiting part of the enzymatic reaction. nih.gov
The magnitude of the KIE can provide valuable insights into enzyme mechanisms and transition state structures. researchgate.net However, it is also a critical consideration when using a deuterated compound as an internal standard. While stable isotope-labeled (SIL) internal standards are generally preferred for their ability to mimic the analyte, a significant KIE could, in theory, cause the deuterated standard to behave differently from the endogenous analyte during sample extraction and processing if enzymatic degradation is a factor. nih.gov It is crucial that the isotopic label is placed on a metabolically stable position of the molecule to avoid such discrepancies. plos.org
Table 1: Comparison of Key Bond Properties and Kinetic Effects
| Property | C-H Bond (Protium) | C-D Bond (Deuterium) | Implication in Research |
| Relative Mass | Lighter | Heavier | The mass difference is the origin of the kinetic isotope effect. |
| Vibrational Frequency | Higher | Lower | Leads to a lower zero-point energy for the C-D bond. youtube.com |
| Bond Strength | Weaker | Stronger | More energy is needed to break the C-D bond. taylorandfrancis.com |
| Reaction Rate (if bond cleavage is rate-limiting) | Faster (k_L) | Slower (k_H) | The ratio k_L/k_H defines the Kinetic Isotope Effect (KIE). wikipedia.org |
Analytical Challenges with Low Concentration Metabolites
Deacetyl Vinorelbine is a metabolite of the chemotherapeutic agent Vinorelbine. Metabolites are often present in biological matrices, such as plasma or urine, at concentrations significantly lower than the parent drug. researchgate.net The accurate quantification of these low-concentration analytes presents several analytical challenges, primarily when using highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). eijppr.comnih.gov
A major hurdle is the "matrix effect," where co-eluting endogenous components from the biological sample interfere with the ionization of the target analyte in the mass spectrometer's ion source. medipharmsai.comnih.gov This interference can either suppress or enhance the analyte's signal, leading to inaccurate and imprecise measurements. eijppr.com The complexity and variability of biological matrices mean that the matrix effect can differ substantially between samples, making it a significant source of error. nih.govtandfonline.com
Other challenges in analyzing low-level metabolites include:
Low Signal-to-Noise Ratio: At very low concentrations, the analyte signal may be difficult to distinguish from background noise, affecting the limit of detection (LOD) and limit of quantification (LOQ). eijppr.com
Sample Preparation: Efficiently extracting a low-concentration metabolite from a complex matrix without losing a significant portion of the analyte is difficult. Analyte loss can occur through adsorption to surfaces or incomplete extraction. texilajournal.com
Isomeric Interference: Distinguishing the target metabolite from its isomers, which have the same mass, can be challenging and requires robust chromatographic separation. nih.gov
The use of a stable isotope-labeled internal standard like this compound is the gold standard strategy to overcome these challenges. nih.govkcasbio.com Because it is chemically almost identical to the analyte, it co-elutes chromatographically and experiences the same matrix effects and variations during sample processing. texilajournal.com By calculating the ratio of the analyte's signal to the internal standard's signal, these variations can be effectively normalized, leading to significantly improved data reliability. scioninstruments.com
Table 2: Common Analytical Issues and Mitigation with this compound
| Challenge | Description | How this compound Helps |
| Matrix Effect | Co-eluting matrix components suppress or enhance the analyte signal during ionization. medipharmsai.com | Experiences the same ionization effects as the analyte, allowing for accurate signal ratio normalization. kcasbio.com |
| Extraction Recovery | Analyte is lost during sample preparation steps (e.g., precipitation, liquid-liquid extraction). texilajournal.com | Mimics the recovery behavior of the analyte, correcting for losses. scispace.com |
| Injection Volume Variability | Minor variations in the volume of sample injected into the LC-MS system can cause errors. | Added at a known concentration, it corrects for volume variations through ratio-based calculation. scioninstruments.com |
Conclusion and Outlook
Summary of Deacetyl Vinorelbine-d3's Contributions to Research
The primary contribution of this compound to scientific research lies in its role as a high-fidelity internal standard for bioanalytical studies. nih.govmetsol.com In the complex milieu of biological matrices such as blood, plasma, and urine, accurate quantification of drug molecules and their metabolites is paramount for understanding pharmacokinetics—the absorption, distribution, metabolism, and excretion (ADME) of a drug. nih.govmetsol.com
Stable isotope-labeled compounds are considered the gold standard for internal standards in quantitative mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov this compound, being chemically identical to its non-deuterated counterpart, co-elutes chromatographically and exhibits similar ionization efficiency. However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished by the mass spectrometer. This allows for precise correction of variations that can occur during sample preparation and analysis, such as extraction inconsistencies and matrix effects, thereby ensuring the accuracy and reproducibility of pharmacokinetic data for Vinorelbine (B1196246) and its active metabolite, 4-O-deacetylvinorelbine. nih.govnih.gov The use of such a reliable internal standard is crucial for the clinical development of drugs, where precise measurements inform the characterization of a drug's behavior in the body. nih.gov
Table 1: Key Characteristics and Research Applications of this compound
| Characteristic | Description | Research Application |
| Isotopic Labeling | Three hydrogen atoms are replaced with deuterium (³H or D). | Serves as a mass-shifted analog for mass spectrometry. |
| Chemical Identity | Nearly identical physicochemical properties to Deacetyl Vinorelbine. | Behaves identically during sample extraction and chromatography. |
| Primary Function | Internal Standard in bioanalytical methods (e.g., LC-MS/MS). | Accurate quantification of Vinorelbine and its metabolites in biological samples. |
| Impact on Research | Enhances the precision, accuracy, and reliability of pharmacokinetic and metabolic studies. | Supports drug development by providing high-quality data on ADME profiles. |
Prospective Research Avenues for Deuterated Metabolites
The utility of deuterated metabolites extends far beyond their role as analytical standards. The "kinetic isotope effect" is a well-documented phenomenon where the substitution of hydrogen with the heavier deuterium isotope can slow down the rate of chemical reactions, particularly those involving the cleavage of carbon-hydrogen bonds, which are often mediated by metabolic enzymes like the cytochrome P450 family. clearsynthdiscovery.com This effect opens up several promising avenues for future research.
One key area is the development of deuterated metabolites as potential therapeutic agents in their own right. If a metabolite is pharmacologically active, deuterating it at sites of metabolic instability could enhance its metabolic profile. nbinno.com This could lead to a longer half-life, increased bioavailability, and a more consistent therapeutic effect. clearsynthdiscovery.comnbinno.com Research can be directed towards synthesizing deuterated versions of active metabolites and evaluating their pharmacological and pharmacokinetic properties compared to both the parent drug and the non-deuterated metabolite.
Furthermore, deuteration can be strategically employed to reduce the formation of toxic metabolites. clearsynthdiscovery.comnih.gov If a particular metabolic pathway leads to a harmful byproduct, introducing deuterium at the relevant position can redirect metabolism towards safer pathways. This approach, known as "metabolic switching," could lead to the development of drugs with improved safety profiles. Future studies will likely focus on identifying metabolic "soft spots" in active metabolites and systematically applying deuteration to create safer and more effective therapeutic candidates. nih.gov
Table 2: Potential Future Research Directions for Deuterated Metabolites
| Research Avenue | Scientific Rationale | Potential Outcome |
| Therapeutic Development | Deuteration can improve the metabolic stability and pharmacokinetic profile of an active metabolite. | Creation of novel drug candidates with enhanced efficacy and patient convenience (e.g., less frequent dosing). clearsynthdiscovery.comnbinno.com |
| Toxicity Reduction | The kinetic isotope effect can be used to block or slow down metabolic pathways that lead to toxic byproducts. | Development of safer drugs with fewer adverse effects. nih.gov |
| Mechanistic Studies | Use of deuterated metabolites to probe the mechanisms of specific metabolic enzymes and pathways. | Deeper understanding of drug metabolism and drug-drug interactions. acs.org |
| Personalized Medicine | Investigating how genetic variations in metabolic enzymes affect the processing of deuterated vs. non-deuterated metabolites. | Tailoring therapeutic strategies based on an individual's metabolic profile. |
Broader Implications for Chemical and Pharmaceutical Sciences
The principles demonstrated by the use and potential of this compound have wide-ranging implications for the chemical and pharmaceutical industries. The strategic application of deuterium labeling is becoming an increasingly important tool in drug discovery and development. tandfonline.compharmafocusasia.com
From a drug development perspective, creating deuterated versions of existing drugs (the "deuterium switch") can be a viable strategy to improve upon established therapies and extend their patent life. nih.govclearsynthdiscovery.com This approach can potentially reduce the time and cost of development, as it builds upon the known safety and efficacy data of the original, non-deuterated drug. tandfonline.comclearsynthdiscovery.com The approval of several deuterated drugs by regulatory agencies has validated this as a successful strategy. nih.gov
Moreover, the synthesis of complex deuterated molecules pushes the boundaries of synthetic organic chemistry, requiring innovative methods for site-specific isotope incorporation. marketersmedia.com The increasing demand for these compounds is driving advancements in catalytic and enzymatic labeling techniques, making these valuable research tools more accessible. chemicalsknowledgehub.commusechem.com
In the broader context of pharmaceutical sciences, the growing use of deuterated compounds signifies a shift towards more refined and precise drug design. By modulating metabolic pathways, medicinal chemists can fine-tune the properties of a drug to optimize its performance in the body. nbinno.com This level of control offers the potential to create a new generation of medicines that are not only more effective but also significantly safer for patients. clearsynthdiscovery.com The continued exploration of deuterated metabolites and drugs will undoubtedly be a key driver of innovation in medicine for the foreseeable future. nih.gov
Q & A
Q. Q1. What methodologies are recommended for synthesizing and characterizing Deacetyl Vinorelbine-d3 in deuterium-labeled form?
Answer: Deuterium labeling of this compound typically involves substituting hydrogen atoms with deuterium at specific positions (e.g., methyl or hydroxyl groups) using deuterated reagents (e.g., D₂O or deuterated acids). Post-synthesis, characterization requires nuclear magnetic resonance (NMR) spectroscopy to confirm deuteration efficiency and high-resolution mass spectrometry (HRMS) to verify molecular integrity . Purification via reverse-phase HPLC, as described in USP protocols for vinorelbine analogs, ensures removal of unlabeled impurities and related compounds (e.g., vinorelbine-related compound A) .
Advanced Synthesis: Deuteration Efficiency Optimization
Q. Q2. How can researchers optimize deuteration efficiency while minimizing isotopic scrambling during synthesis?
Answer: Isotopic scrambling can be mitigated by controlling reaction temperature and pH, as excessive heat or acidic conditions may promote proton-deuterium exchange at unintended sites. Kinetic isotope effect (KIE) studies should guide reagent selection (e.g., using deuterated trifluoroacetic acid for selective labeling). Post-synthesis, tandem mass spectrometry (MS/MS) and isotope ratio analysis are critical to assess labeling specificity. For example, protocols from Toronto Research Chemicals (TRC) emphasize iterative optimization of reaction conditions using fractional factorial design to balance deuteration yield and purity .
Basic Analytical Methods
Q. Q3. Which chromatographic methods are validated for quantifying this compound in biological matrices?
Answer: Reverse-phase HPLC with diode array detection (DAD) is widely used, as per USP guidelines for vinorelbine assays. A C18 column (e.g., 5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile-phosphate buffer (pH 3.0) resolves this compound from metabolites. Calibration curves (0.1–10 µg/mL) in plasma or serum matrices show linearity (R² > 0.995), with limits of detection (LOD) ≤ 0.05 µg/mL .
Advanced Analytical Techniques: LC-MS/MS Validation
Q. Q4. How should LC-MS/MS methods be validated for trace-level quantification of this compound in pharmacokinetic studies?
Answer: Validation parameters include:
- Selectivity : Resolve analytes from isobaric interferences (e.g., endogenous lipids) using MRM transitions (e.g., m/z 780 → 355 for this compound).
- Matrix effects : Assess ion suppression/enhancement via post-column infusion.
- Stability : Evaluate freeze-thaw cycles (3 cycles) and long-term storage (−80°C for 30 days) with ≤15% deviation .
Reference standards should match isotopic purity (≥98% deuterium), as per TRC protocols .
Basic Experimental Design: Pharmacokinetics
Q. Q5. What key parameters should be prioritized when designing pharmacokinetic studies for this compound?
Answer:
- Sampling intervals : Collect plasma/serum at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose to capture absorption/distribution phases.
- Dose proportionality : Test 3–5 dose levels (e.g., 5–50 mg/kg in rodents) to establish linearity.
- Tissue distribution : Use radiolabeled analogs (³H or ¹⁴C) for biodistribution studies, referencing methods from Analytical and Bioanalytical Chemistry .
Advanced Experimental Design: Tissue-Specific Metabolism
Q. Q6. How can researchers resolve discrepancies in tissue-specific metabolism of this compound?
Answer: Contradictory data (e.g., hepatic vs. renal clearance rates) may arise from interspecies cytochrome P450 (CYP) variability. To address this:
- Use humanized CYP mouse models to mimic human metabolic pathways.
- Apply spatial metabolomics (MALDI-TOF imaging) to map metabolite distribution in tissues.
- Cross-validate findings with in vitro microsomal assays (e.g., liver S9 fractions) .
Basic Stability Studies
Q. Q7. What conditions should be monitored to ensure this compound stability during storage?
Answer:
- Temperature : Store lyophilized powder at −20°C; reconstituted solutions are stable for 24 hours at 4°C.
- Light sensitivity : Protect from UV exposure using amber vials.
- pH : Maintain pH 3.0–5.0 in aqueous solutions to prevent hydrolysis .
Advanced Stability: Degradation Pathway Analysis
Q. Q8. How can degradation products of this compound be identified and quantified?
Answer: Forced degradation studies (e.g., 40°C/75% RH for 14 days) coupled with LC-HRMS/MS reveal major degradation pathways (e.g., oxidation at C-3′). Quantify impurities using relative response factors (RRF) against reference standards. USP guidelines recommend ≤0.5% for individual impurities and ≤1.0% for total impurities .
Data Contradictions: Metabolite Profiling
Q. Q9. How should researchers address conflicting reports on this compound metabolite activity?
Answer: Contradictions (e.g., active vs. inactive metabolites) require:
- Meta-analysis : Pool data from multiple studies (e.g., Clinical Chemistry’s guidelines for systematic evidence review) .
- Functional assays : Test metabolite activity in in vitro cytotoxicity models (e.g., HeLa cell IC50 assays) .
- Isotopic tracing : Use ¹³C-glucose to track metabolic flux and confirm pathway engagement .
Advanced Models: In Vitro vs. In Vivo Correlation
Q. Q10. What strategies improve translational relevance between in vitro and in vivo models for this compound?
Answer:
- Physiologically based pharmacokinetic (PBPK) modeling : Integrate in vitro permeability (Caco-2 assays) and plasma protein binding data.
- 3D tumor spheroids : Mimic in vivo tumor microenvironments for efficacy testing.
- Dose extrapolation : Apply allometric scaling (e.g., body surface area) from rodent to human models .
Combination Therapy Design
Q. Q11. How can this compound be integrated into combination regimens with HDAC inhibitors or immunotherapies?
Answer: Preclinical studies suggest synergism with histone deacetylase inhibitors (HDACi) like SAHA. Design considerations:
- Sequencing : Administer HDACi 24 hours before this compound to upregulate tumor antigen presentation.
- Immune profiling : Use flow cytometry to monitor CD8+ T-cell infiltration post-treatment, as shown in bladder cancer models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
